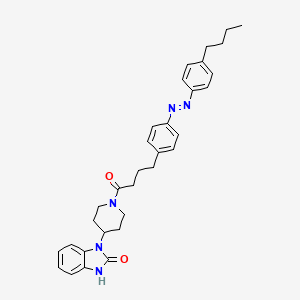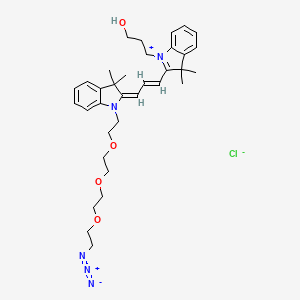
N-hydroxypropyl-N'-(azide-PEG3)-Cy3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Synthesis and Drug Delivery Applications
A novel azide-containing monomer, N-(3-azidopropyl)methacrylamide (AzMA), was synthesized and copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) using reversible addition fragmentation transfer (RAFT) polymerization. This approach produced well-defined copolymers for drug delivery applications, with efficient conjugation of functional groups like phosphocholine and poly(ethylene glycol) (PEG) (Ebbesen et al., 2013).
Biodegradable Nanoparticles for Lipophilic Therapeutics
Poly(HPMA) has been utilized to stabilize nanoparticles suitable for delivering lipophilic therapeutics. A novel class of amphiphilic block copolymers, with poly(HPMA) backbones and short oligo(e-caprolactone) side chains, was produced. These nanoparticles are designed to degrade into water-soluble poly(HPMA) chains with a molecular weight below the threshold for renal excretion (Sponchioni et al., 2017).
Nanotherapeutics Development
Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics have been developed, focusing on polymer-drug conjugates, self-assembled nanoparticles, and other PHPMA-based nanostructures. PHPMA's ability to functionalize through side-chain hydroxyl groups allows incorporation of drugs, imaging agents, and targeting ligands (Tucker & Sumerlin, 2014).
Hydrophilic Polymer Alternatives for Nanomedicine
Exploring alternatives to PEG in nanomedicines, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) was identified as a substitute with water solubility and minimal toxicity. Research also introduced polycarbonate-based PHPMA analogs, which are highly water-soluble and readily functionalizable, making them suitable for biomedical applications (Cho et al., 2015).
Polymer-Drug Conjugation Strategies
Polymer conjugation is a widely used technique to improve therapeutic properties of various biomolecules. N-(2-hydroxypropyl)methacrylamide copolymer (HPMA) is one of the polymers investigated for conjugation, demonstrating benefits such as prolonged half-life, higher stability, and lower immunogenicity (Pasut & Veronese, 2007).
Propiedades
Nombre del producto |
N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |
|---|---|
Fórmula molecular |
C34H46ClN5O4 |
Peso molecular |
624.22 |
Nombre IUPAC |
3-((E)-2-((E)-3-(1-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,3-dimethyl-3H-1l4-indol-2-yl)allylidene)-3,3-dimethylindolin-1-yl)propan-1-ol, chloride salt |
InChI |
InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/p-1/b16-9+,31-15+; |
Clave InChI |
FWMOZTAIWMVLDC-LNDYIZMVSA-M |
SMILES |
CC(C1=CC=CC=C1N/2CCCO)(C)C2=C/C=C/C3=[N](CCOCCOCCOCCN=[N+]=[N-])C(C=CC=C4)=C4C3(C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



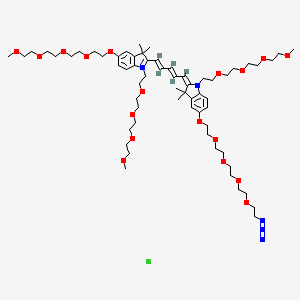
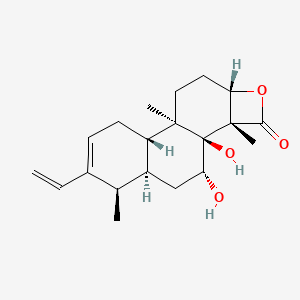

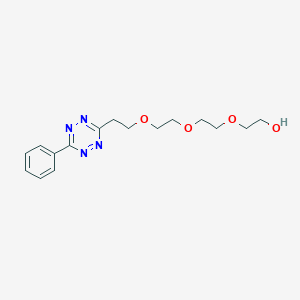
![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
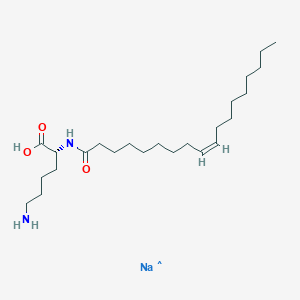
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)
